molecular formula C8H14ClNO2 B13497894 rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride

rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride

Cat. No.: B13497894
M. Wt: 191.65 g/mol
InChI Key: JPTFCOBLKSDRIJ-DABREVLYSA-N
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Description

rac-(1R,3S,5R,6S)-6-aminobicyclo[320]heptane-3-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[3.2.0]heptane derivatives.

    Reaction Conditions: The key steps involve the introduction of the amino and carboxylic acid functional groups under controlled conditions. This may include the use of reagents like amines and carboxylating agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Automated Purification Systems: For consistent and high-quality product output.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(1S,3R,5S,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-7-3-4-1-5(8(10)11)2-6(4)7;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6-,7+;/m0./s1

InChI Key

JPTFCOBLKSDRIJ-DABREVLYSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@H]2C[C@@H]1C(=O)O)N.Cl

Canonical SMILES

C1C2CC(C2CC1C(=O)O)N.Cl

Origin of Product

United States

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